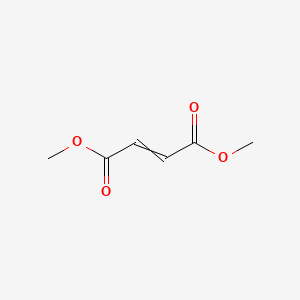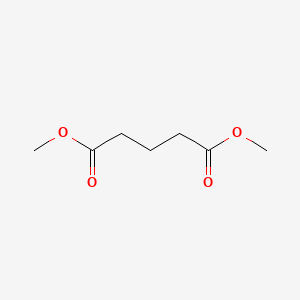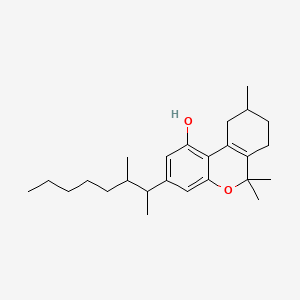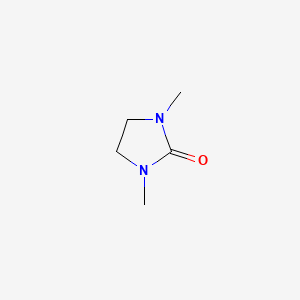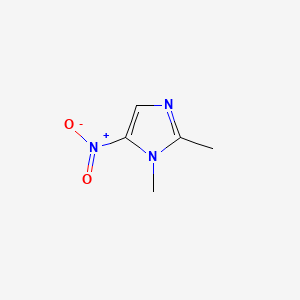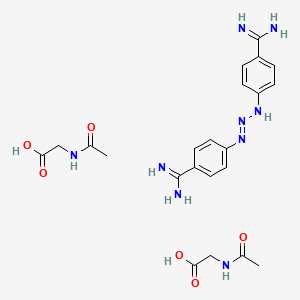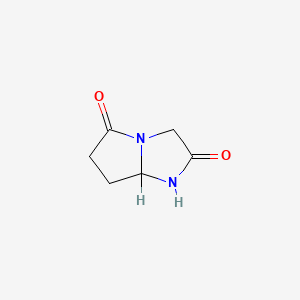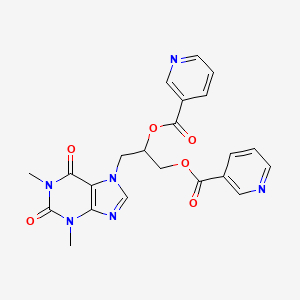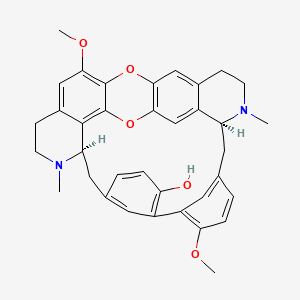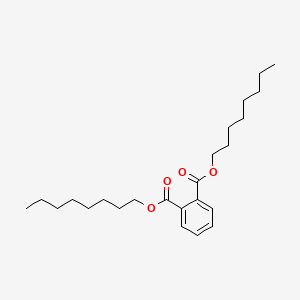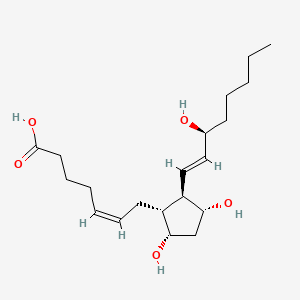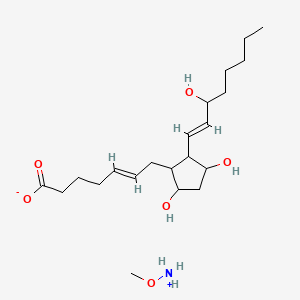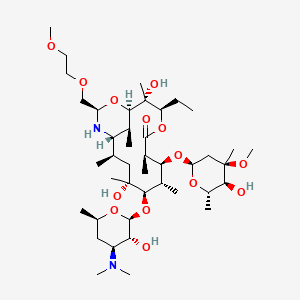
Dirithromycin
Descripción general
Descripción
Dirithromycin is a macrolide glycopeptide antibiotic . It is a more lipid-soluble prodrug derivative of 9S-erythromycyclamine prepared by condensation of the latter with 2-(2-methoxyethoxy)acetaldehyde .
Synthesis Analysis
This compound is synthesized by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)-acetaldehyde . The condensation mechanism has been analyzed computationally by the AM1 method in the gas phase . The formation of the Schiff bases of this compound and epithis compound from 9(S)-erythromycylamine and 2-(2-methoxyethoxy)-acetaldehyde were modeled . Then, the tautomerization of the Schiff bases to this compound and epithis compound were considered . Finally, the epimerization of the Schiff base of epithis compound to the Schiff base of this compound was investigated .
Molecular Structure Analysis
The molecular formula of this compound is C42H78N2O14 . The average mass is 835.074 Da and the monoisotopic mass is 834.545288 Da . It has 20 defined stereocentres .
Chemical Reactions Analysis
This compound is a 9-N-11-O-oxazine derivative which is formed by condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde . This compound is hydrolyzed, either under acidic conditions or in vivo, to its major active metabolite, erythromycylamine .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 871.8±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 144.0±6.0 kJ/mol . The flash point is 481.0±34.3 °C . The index of refraction is 1.533 . The molar refractivity is 217.5±0.4 cm3 . It has 16 H bond acceptors, 5 H bond donors, and 12 freely rotating bonds .
Aplicaciones Científicas De Investigación
Agente Antibacteriano en Infecciones Respiratorias
Dirithromycin es un antibiótico macrólido con un amplio espectro de actividad contra diversas bacterias. Es particularmente eficaz en el tratamiento de infecciones respiratorias causadas por cepas susceptibles de microorganismos. Se ha utilizado para tratar afecciones como exacerbaciones bacterianas agudas de la bronquitis crónica, neumonía adquirida en la comunidad y faringitis/amigdalitis .
Tratamiento de Infecciones Cutáneas
Además de las infecciones respiratorias, this compound también se utiliza en el tratamiento de infecciones cutáneas y de estructuras cutáneas no complicadas. Su eficacia en el tratamiento de infecciones cutáneas se deriva de su capacidad para inhibir la síntesis de proteínas bacterianas, deteniendo así el crecimiento bacteriano .
Papel en la Superación de la Resistencia a los Antibióticos
This compound se ha estudiado por su potencial para superar la resistencia a los antibióticos. Se une a la subunidad 50S del ribosoma bacteriano con una mayor afinidad que la eritromicina, lo que puede contribuir a su eficacia contra cepas resistentes a la eritromicina .
Aplicación en Farmacocinética
El perfil farmacocinético único de this compound, con su larga vida media y su buena penetración en los tejidos, lo convierte en un tema interesante para los estudios farmacocinéticos. Se convierte rápidamente en su metabolito activo, eritromicinamina, después de la administración oral, que luego se distribuye en los tejidos .
Diseño Computacional de Fármacos
This compound ha sido objeto de estudio en el campo del diseño computacional de fármacos, donde su estructura e interacciones con los ribosomas bacterianos se han modelado para comprender su mecanismo de acción y diseñar nuevos derivados con propiedades mejoradas .
Impacto en la Salud Pública
La eficacia de this compound en el tratamiento de diversas infecciones bacterianas tiene un impacto significativo en la salud pública. Al proporcionar una opción de tratamiento alternativa para infecciones causadas por bacterias resistentes a los medicamentos, contribuye al arsenal de medicamentos disponibles para combatir el creciente problema de la resistencia a los antibióticos .
Mecanismo De Acción
Target of Action
Dirithromycin is a macrolide glycopeptide antibiotic . Its primary target is the 50S subunit of the 70S bacterial ribosome . The ribosome is a crucial component in the protein synthesis machinery of bacteria, playing a vital role in the growth and survival of the bacteria.
Mode of Action
This compound binds to the 50S subunit of the 70S bacterial ribosome, thereby interfering with protein synthesis . By binding to the ribosome, this compound inhibits the translocation of peptides, a critical step in protein synthesis . It has been noted that this compound has over 10 times higher affinity to the 50S subunit than erythromycin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By inhibiting the translocation of peptides during protein synthesis, this compound prevents the bacteria from growing and proliferating .
Pharmacokinetics
This compound is a prodrug that is provided as enteric coated tablets to protect it from acid catalyzed hydrolysis in the stomach . Once orally administered, this compound is rapidly absorbed into the plasma, largely from the small intestine . It then undergoes spontaneous hydrolysis to form erythromycyclamine in the plasma .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth. By interfering with protein synthesis, this compound prevents the bacteria from producing essential proteins, which in turn inhibits bacterial growth and proliferation .
Action Environment
For instance, this compound is provided as enteric coated tablets to protect it from acid catalyzed hydrolysis in the stomach
Safety and Hazards
When handling dirithromycin, avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Dirithromycin plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the 70S bacterial ribosome, preventing the translocation of peptides . This interaction inhibits the growth of bacteria by interfering with their protein synthesis machinery. This compound has a higher affinity for the 50S subunit compared to erythromycin, making it more effective in inhibiting bacterial growth .
Cellular Effects
This compound affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their protein synthesis and preventing their growth . In addition to its antibacterial effects, this compound has been shown to exhibit anti-inflammatory properties, which can influence cell signaling pathways and gene expression . This dual action makes this compound effective in treating infections and reducing inflammation in affected tissues.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of peptides, thereby preventing protein synthesis. This compound’s higher affinity for the 50S subunit compared to erythromycin enhances its effectiveness in inhibiting bacterial growth . Additionally, this compound’s anti-inflammatory properties are thought to be mediated through its effects on cytokine production and other inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable and effective over time. Studies have demonstrated that a five-day course of this compound is as effective as a seven-day course of erythromycin for treating acute exacerbations of chronic bronchitis . This compound’s stability and prolonged tissue persistence contribute to its effectiveness in treating infections with shorter treatment durations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound is effective in eradicating bacterial infections at appropriate dosages . At higher doses, this compound can cause adverse effects such as nausea, vomiting, and diarrhea . It is important to determine the optimal dosage to balance efficacy and minimize toxicity in animal models.
Metabolic Pathways
This compound is metabolized through nonenzymatic hydrolysis during absorption to form erythromycylamine . This conversion occurs rapidly, with 60 to 90% of the dose being hydrolyzed within 35 minutes after dosing . Erythromycylamine undergoes little or no hepatic biotransformation, making this compound’s metabolism relatively straightforward .
Transport and Distribution
This compound is rapidly absorbed into the plasma, primarily from the small intestine . It is then distributed to various tissues, with tissue concentrations exceeding those in plasma or serum . This compound’s long half-life allows for once-daily dosing, contributing to its effectiveness in treating infections . The drug’s distribution to respiratory tissues and fluids is particularly notable, making it effective in treating respiratory tract infections .
Subcellular Localization
The subcellular localization of this compound involves its accumulation in bacterial ribosomes, where it exerts its inhibitory effects on protein synthesis . This localization is crucial for its antibacterial activity. Additionally, this compound’s anti-inflammatory properties may involve interactions with cellular signaling pathways and inflammatory mediators at the subcellular level .
Propiedades
IUPAC Name |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOHNSSYAXHWNR-DWIOZXRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@H]2[C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)N[C@H](O2)COCCOC)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78N2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Poor | |
| Record name | Dirithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Dirithromycin prevents bacteria from growing, by interfering with their protein synthesis. Dirithromycin binds to the 50S subunit of the 70S bacterial ribosome, and thus inhibits the translocation of peptides. Dirithromycin has over 10 times higher affinity to the subunit 50S than erythromycin. In addition, dirithromycin binds simultaneously in to two domains of 23S RNA of the ribosomal subunit 50S, where older macrolides bind only in one. Dirithromycin can also inhibit the formation of ribosomal subunits 50S and 30S. | |
| Record name | Dirithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
62013-04-1 | |
| Record name | Dirithromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62013-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dirithromycin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062013041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dirithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dirithromycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1801D76STL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of dirithromycin?
A1: this compound is a macrolide antibiotic that exerts its antibacterial effect by binding to the bacterial ribosome, specifically near the peptidyl transferase center located in the 50S ribosomal subunit. [] This binding interferes with protein synthesis, ultimately leading to bacterial growth inhibition or death. [, ]
Q2: How does this compound's mechanism of action differ from other macrolides?
A2: While this compound shares the same binding site on the ribosome as other macrolides, recent research suggests that its unique side chain may enhance its inhibitory activity. [] Cryo-electron microscopy studies reveal that this compound's side chain points into the nascent peptide exit tunnel, potentially interfering with the passage of the growing polypeptide chain more effectively than other macrolides like erythromycin. []
Q3: Does this compound have any effects on host cells?
A3: Research indicates that this compound can accumulate within human neutrophils. [] Additionally, both this compound and its active metabolite, erythromycylamine, can directly induce the release of enzymes like lysozyme, lactoferrin, and beta-glucuronidase from these cells. [] This suggests potential interactions with the host immune system.
Q4: What is the chemical structure of this compound?
A4: this compound is a 9-N-11-O-oxazine derivative of erythromycylamine. It is formed by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. []
Q5: How is this compound absorbed and distributed in the body?
A7: Following oral administration, this compound is rapidly hydrolyzed to its bioactive metabolite, erythromycylamine, during absorption. [, ] Both this compound and erythromycylamine exhibit low plasma concentrations due to rapid distribution into tissues. [, ] Studies reveal that this compound achieves significantly higher tissue concentrations compared to simultaneous serum levels, especially in lung parenchyma, bronchial secretions, and mucosa. [, ]
Q6: How is this compound metabolized and excreted?
A8: this compound is primarily metabolized to erythromycylamine through non-enzymatic hydrolysis during absorption. [] The major route of elimination for both compounds is hepatic/fecal. [, ] Studies indicate that a substantial portion of an oral dose is rapidly cleared from circulation and localized in tissues, with only about 10% being absorbed. []
Q7: Does this compound interact with cytochrome P450 enzymes?
A9: this compound and erythromycylamine demonstrate low affinity for cytochrome P450 enzymes in vitro, particularly CYP3A. [, ] This translates to a minimal risk of clinically significant drug interactions involving these enzymes. [, ]
Q8: Does age affect the pharmacokinetics of this compound?
A10: Studies in elderly (≥ 65 years) and non-elderly (18-50 years) individuals reveal no significant age-related alterations in the pharmacokinetic parameters of this compound, including maximum plasma concentration and area under the curve. [] This suggests that dose adjustments based on age may not be necessary. []
Q9: What is the spectrum of activity of this compound?
A11: this compound demonstrates activity against a broad range of gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes. [, , , , ] It also exhibits activity against atypical respiratory pathogens such as Legionella spp. and Chlamydia pneumoniae. [, ]
Q10: How does the efficacy of this compound compare to other macrolides in clinical trials?
A10: Numerous clinical trials have investigated the efficacy of this compound in treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and pharyngitis. [5, 9-13, 15, 25, 26, 28] Results consistently show comparable clinical and bacteriological efficacy between this compound and erythromycin, and in some cases, azithromycin and clarithromycin. [5, 9-13, 15, 25, 26, 28]
Q11: Are there any known mechanisms of resistance to this compound?
A13: Although specific resistance mechanisms are not extensively studied for this compound, it shares structural similarities with other macrolides, suggesting potential for cross-resistance. [] This cross-resistance could stem from mechanisms like target site modification, efflux pumps, or enzymatic inactivation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



